A Technical Guide to 2-Boc-2-azaspiro[4.5]decane-6-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Boc-2-azaspiro[4.5]decane-6-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The imperative in modern medicinal chemistry to "escape from flatland" has driven significant interest in molecules possessing three-dimensional complexity.[1][2] Spirocyclic scaffolds, which feature two rings sharing a single atom, are exemplary of this trend, offering rigid conformational constraint that can enhance binding affinity, improve selectivity, and confer favorable pharmacokinetic properties.[1][3] The 2-azaspiro[4.5]decane core, in particular, has emerged as a privileged structure, serving as a versatile building block for a range of therapeutically relevant compounds. This guide provides a comprehensive technical overview of a key derivative, 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will delineate its precise chemical identity, explore robust synthetic strategies for its preparation, and discuss its established and potential applications, grounded in authoritative scientific literature.
Chemical Identity and Physicochemical Properties
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is a bifunctional molecule featuring a spirocyclic amine protected by a tert-butyloxycarbonyl (Boc) group and a carboxylic acid moiety. The Boc group serves as a crucial protecting group in multi-step syntheses, preventing the secondary amine from undergoing unwanted reactions while being readily removable under acidic conditions. The carboxylic acid provides a handle for further chemical elaboration, such as amide bond formation.
It is critical to distinguish this compound from its isomers, such as 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1363381-87-6), as the position of the carboxylic acid group significantly impacts the molecule's spatial arrangement and biological activity.[4]
Table 1: Core Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl 6-(carboxy) -2-azaspiro[4.5]decane-2-carboxylate | |
| CAS Number | 1363381-11-6 | [5] |
| Molecular Formula | C15H25NO4 | [5] |
| Molecular Weight | 283.36 g/mol | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O | [5] |
The Azaspiro[4.5]decane Scaffold in Medicinal Chemistry
The azaspiro[4.5]decane framework is a validated scaffold in the development of novel therapeutics targeting a wide array of biological systems. Its rigid structure allows for the precise positioning of functional groups to interact with protein binding pockets, making it a powerful tool for structure-activity relationship (SAR) studies.
The versatility of this scaffold is demonstrated by the diverse range of biological targets its derivatives have been shown to modulate. This highlights the framework's value as a starting point for discovery campaigns across multiple disease areas.
Table 2: Therapeutic Targets of Azaspiro[4.5]decane Derivatives
| Derivative Class | Therapeutic Target | Potential Application | Reference |
| 2-Azaspiro[4.5]decane-6-carboxylates | GABA-uptake System | Neurological Disorders (e.g., Epilepsy) | [6] |
| 2,8-Diazaspiro[4.5]decan-1-ones | RIPK1 Kinase | Inflammatory Diseases | [7] |
| General Azaspiro[4.5]decanes | Sodium Channels | Pain Management | [8] |
| Substituted Azaspiro[4.5]decanes | μ Opioid & ORL1 Receptors | Pain, CNS Disorders | [9] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Delta Opioid Receptor | Neurological Disorders (e.g., Pain, Depression) | [3] |
Synthetic Strategies and Methodologies
Proposed Synthetic Workflow
The proposed synthesis begins with a known bromoethyl-substituted lactone, which undergoes cyclization with a primary amine source, followed by reduction, Boc-protection, and a final oxidation to yield the desired carboxylic acid.
Caption: Proposed synthetic pathway for 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid.
Representative Experimental Protocol
This protocol is a representative methodology derived from analogous syntheses and standard organic chemistry practices.[6] Researchers should perform their own optimization and safety assessments.
Materials:
-
Known bromoethyl lactone precursor
-
Benzylamine
-
Lithium aluminum hydride (LiAlH4)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N)
-
Jones Reagent (CrO3 in H2SO4) or alternative oxidant (e.g., TEMPO/bleach)
-
Anhydrous solvents (THF, Dichloromethane)
-
Reagents for workup and purification (aqueous HCl, NaHCO3, brine, MgSO4, silica gel)
Protocol Steps:
-
Step 1: Synthesis of Spirocyclic Lactam
-
Dissolve the starting bromoethyl lactone in a suitable solvent and add benzylamine.
-
Heat the reaction mixture to drive the initial substitution and subsequent intramolecular cyclization to form the spirocyclic hydroxyalkyl lactam.
-
Causality: Benzylamine acts as both the nucleophile to displace the bromide and the nitrogen source for the lactam ring. Heating provides the necessary activation energy for the reaction.
-
-
Step 2: Reduction of the Lactam
-
In a separate flask under an inert atmosphere (e.g., Argon), prepare a cooled (0 °C) suspension of LiAlH4 in anhydrous THF.
-
Slowly add a solution of the spirocyclic lactam from Step 1 to the LiAlH4 suspension.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS indicates complete consumption of the starting material.
-
Causality: LiAlH4 is a powerful hydride donor capable of completely reducing the amide carbonyl to a methylene group, yielding the corresponding spirocyclic hydroxymethyl pyrrolidine. The reaction must be performed under anhydrous conditions as LiAlH4 reacts violently with water.
-
-
Step 3: N-Boc Protection
-
Following a standard aqueous workup of the reduction reaction, dissolve the crude pyrrolidine intermediate in dichloromethane.
-
Add triethylamine followed by di-tert-butyl dicarbonate ((Boc)2O).
-
Stir at room temperature until the reaction is complete.
-
Causality: The Boc group protects the secondary amine from oxidation in the subsequent step. Triethylamine is a non-nucleophilic base used to scavenge the acidic byproduct of the reaction, driving it to completion.
-
-
Step 4: Oxidation to Carboxylic Acid
-
Dissolve the N-Boc protected alcohol from Step 3 in acetone and cool in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction until the primary alcohol is fully oxidized to the carboxylic acid.
-
Perform an appropriate workup to remove chromium salts and isolate the crude product.
-
Causality: Jones reagent is a strong oxidizing agent that converts primary alcohols to carboxylic acids. The reaction is highly exothermic and requires careful temperature control.
-
Protocol Validation System:
-
Purification: The final product must be purified, typically via flash column chromatography on silica gel, to remove any unreacted starting material or side products.
-
Characterization: The structural identity and purity of the final compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct molecular formula and connectivity.
Known and Potential Biological Applications
The primary validated application for the 2-azaspiro[4.5]decane-6-carboxylate scaffold is in the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system.
-
GABA-Uptake Inhibition: Novel esters derived from the 2-azaspiro[4.5]decane-6-carboxylate core have been synthesized and identified as active GABA uptake inhibitors.[6] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration of this inhibitory neurotransmitter, a mechanism that is therapeutically relevant for treating CNS disorders such as epilepsy and anxiety. The structure-activity relationship studies revealed that activity is highly dependent on the nature of the N-substituent and the ring size of the spirocyclic system.[6]
Given the broad utility of the parent scaffold, 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid is a valuable intermediate for synthesizing libraries of compounds to be screened against other targets, including:
-
Ion Channels: As demonstrated by related compounds that act as sodium channel blockers.[8]
-
Kinases: Following the discovery of RIPK1 inhibitors based on a similar core structure.[7]
-
GPCRs: Building on the finding that azaspiro-decanes can modulate opioid receptors.[9]
Conclusion
2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid represents a high-value chemical building block for modern drug discovery. Its inherent three-dimensional and conformationally restricted structure makes it an ideal starting point for developing novel therapeutics with potentially improved potency and selectivity. The well-understood chemistry for its synthesis, combined with the proven track record of the azaspiro[4.5]decane scaffold in modulating key biological targets like the GABA-uptake system, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry.
References
- Achmem. (n.d.). 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid.
- BOC Sciences. (n.d.). CAS 1363382-19-7 (6-Amino-2-Boc-2-azaspiro[4.5]decane).
- Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. doi:10.1016/j.bmc.2022.116686.
- Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-54. doi:10.1002/ardp.19963290307.
- WO/2015/031036. (2015). AZASPIRO[4.5] DECANE DERIVATIVES AND USE THEREOF. World Intellectual Property Organization.
- PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information.
- DK3169666T3. (n.d.). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Google Patents.
- Cenmed Enterprises. (n.d.). 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid (C007B-322290).
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Royal Society of Chemistry.
- Benchchem. (n.d.). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis.
- J&K Scientific. (n.d.). 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid | 1363381-87-6.
- PubChemLite. (n.d.). 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid. Université du Luxembourg.
- CN111518015A. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. achmem.com [achmem.com]
- 6. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
